Antienite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-2-8(12-4-1)7-6-11-3-5-13-9(11)10-7/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLEEQBNNSICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964561 | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-88-0, 5029-05-0 | |
| Record name | 5,6-Dihydro-6-(2-thienyl)imidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antienite [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-6-(2-thienyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTIENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z1JVP72H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation Methodologies for Antienite
Chromatographic Techniques for this compound Isolation and Purity Assessment
Chromatography is an indispensable tool in the study of chemical compounds, allowing for the separation of complex mixtures and the assessment of a substance's purity. For this compound, several chromatographic methods are of particular importance.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. While specific research detailing the HPLC analysis of this compound is not extensively documented in publicly available literature, the application of this technique can be inferred from standard practices in the analysis of related chemical structures. A typical HPLC method for a compound like this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used.
| Parameter | Typical Conditions for a Compound like this compound |
| Stationary Phase | C18 or C8 silica-based column |
| Mobile Phase | A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength determined by the chromophores present in the this compound molecule. |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting parameters for the HPLC analysis of this compound, which would be optimized based on experimental results to achieve the best separation and peak resolution.
Gas Chromatography (GC) in this compound Analysis
Gas Chromatography (GC) is another fundamental separation technique, particularly suited for volatile and thermally stable compounds. The applicability of GC to this compound would depend on its volatility and stability at the temperatures used in the GC inlet and column. If this compound is sufficiently volatile, a GC method could be developed for its analysis.
| Parameter | Potential Conditions for this compound GC Analysis |
| Column | A capillary column with a nonpolar or mid-polar stationary phase, such as a polysiloxane-based phase. |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the compound. |
| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. |
The development of a robust GC method for this compound would require experimental validation to determine its suitability and to optimize the analytical conditions.
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. In the context of this compound research, TLC can be a valuable preliminary analytical tool.
A typical TLC analysis of this compound would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.
| Parameter | Example TLC Conditions for this compound |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio would be optimized to achieve a good separation, with a target Retention Factor (Rf) between 0.3 and 0.7. |
| Visualization | UV light at 254 nm or staining with a chemical reagent such as potassium permanganate or iodine. |
The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for its identification.
Integrated Spectroscopic and Chromatographic Approaches in this compound Structural Elucidation
The complete structural elucidation of a compound like this compound cannot be achieved by a single technique. Instead, an integrated approach that combines the separation power of chromatography with the detailed structural information provided by spectroscopic methods is essential. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful examples of such hyphenated techniques.
In an LC-MS analysis of this compound, the HPLC system would separate this compound from any impurities, and the eluent would be directed into the mass spectrometer. The mass spectrometer would then ionize the this compound molecules and analyze the mass-to-charge ratio of the resulting ions, providing information about the molecular weight and fragmentation pattern of the compound. This data is invaluable for confirming the identity and elucidating the structure of this compound.
Similarly, in a GC-MS analysis, the GC would separate volatile components, and the mass spectrometer would provide mass spectra for each separated peak. This would allow for the definitive identification of this compound, provided it is amenable to GC analysis.
Computational Chemistry and Theoretical Studies of Antienite
Cheminformatics Applications in Antienite Research
Cheminformatics, also known as chemoinformatics, is an interdisciplinary field that combines principles from chemistry, computer science, and information science wikipedia.org. It leverages "in silico" (computer-based) techniques to analyze vast amounts of chemical data, transforming it into information and knowledge to facilitate decision-making in various chemical and biological fields, particularly in drug discovery and development azolifesciences.comlongdom.orgneovarsity.orgnih.govresearchgate.net20visioneers15.com. In the context of this compound research, cheminformatics applications would be instrumental in optimizing its anthelmintic efficacy, exploring its interactions with biological targets, and predicting its behavior within living systems. This involves using computational tools for tasks such as virtual screening, lead optimization, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties azolifesciences.comneovarsity.orgnih.govresearchgate.net.
Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors
Structure-Activity Relationship (SAR) modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a core application within cheminformatics aimed at establishing a mathematical correlation between the chemical structure of compounds and their observed biological activity 20visioneers15.comwikipedia.orgresearchgate.netnih.govnih.gov. For this compound, given its known anthelmintic activity, SAR modeling would involve correlating variations in its chemical structure or the structures of its analogs with changes in their anthelmintic potency.
This process begins with the calculation of various computational descriptors that numerically represent different facets of a molecule's structure and physicochemical properties rsc.orgwikipedia.orgnih.govmdpi.comresearchgate.net. These descriptors can include:
Electronic Descriptors: Reflecting electron distribution, polarity, and charge, such as partial atomic charges, dipole moments, and frontier orbital energies.
Steric Descriptors: Quantifying the spatial arrangement and bulkiness of atoms or groups, like molecular volume, surface area, and shape descriptors.
Topological Descriptors: Derived from the 2D graph representation of a molecule, capturing connectivity and branching patterns, such as molecular connectivity indices and Wiener index wikipedia.orgnih.gov.
Fragment Descriptors: Indicating the presence or absence of specific substructures or functional groups within a molecule rsc.org.
Once these descriptors are computed for this compound and a series of its structural analogs with known anthelmintic activities, statistical or machine learning techniques (e.g., multiple linear regression, support vector machines, artificial neural networks) are employed to build a predictive model wikipedia.orgresearchgate.netnih.govmdpi.com. This model would then describe how specific structural features or physicochemical properties contribute to the observed anthelmintic activity. For instance, if a particular functional group or a certain range of molecular weight is consistently associated with higher potency, this information can guide the rational design of new this compound derivatives with improved efficacy or reduced side effects 20visioneers15.comnih.gov.
Table 1: Examples of Computational Descriptors Used in SAR Modeling
| Descriptor Category | Example Descriptors | Description | Relevance to SAR |
| Electronic | LogP (Partition Coefficient), pKa, Dipole Moment, HOMO/LUMO energies | Quantify electron distribution and polarity, influencing solubility, membrane permeability, and reactivity. | Affects drug absorption, distribution, and interaction with biological targets (e.g., receptor binding). |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describe the size and shape of a molecule, influencing how it fits into a binding site. | Crucial for receptor-ligand recognition and binding affinity. |
| Topological | Molecular Connectivity Indices, Wiener Index | Derived from the 2D graph of a molecule, representing connectivity and branching. | Can correlate with various physicochemical properties and biological activities. |
| Hybrid/Fingerprints | ECFP (Extended Connectivity Fingerprints), MACCS Keys | Bit strings representing the presence or absence of predefined structural fragments. | Used for similarity searches, virtual screening, and building predictive models for activity or property. |
Predictive Modeling of Chemical Transformations Involving this compound
Predictive modeling of chemical transformations, particularly related to a compound's metabolic fate, is a critical aspect of drug discovery and development nih.govnih.gov. For this compound, understanding how it transforms within biological systems (e.g., in poultry or rats, where its anthelmintic activity has been observed) is essential for optimizing its therapeutic window and ensuring its safety.
Computational methods are extensively used to predict various chemical transformations, including:
Sites of Metabolism (SoMs) Prediction: Identifying the specific atoms or bonds within a molecule that are most likely to undergo metabolic reactions (e.g., oxidation, reduction, hydrolysis) catalyzed by enzymes like cytochrome P450 (CYP) isoforms nih.govmoldiscovery.comresearchgate.netunivie.ac.at. Algorithms often use machine learning models trained on large datasets of known metabolic reactions to assign a likelihood score to each atom nih.govunivie.ac.at.
Metabolite Prediction: Elucidating the chemical structures of the resulting metabolites after a transformation occurs nih.govmoldiscovery.comresearchgate.net. This can involve rule-based systems or more complex machine learning approaches that mimic enzymatic reactions.
Reaction Pathway Prediction: Mapping out potential metabolic pathways a compound might follow in a biological system nih.gov.
For this compound, predictive modeling of chemical transformations would enable researchers to:
Identify potential metabolic hotspots: Pinpoint regions of the this compound molecule that are prone to enzymatic modification, which could lead to deactivation or the formation of active or toxic metabolites nih.govmoldiscovery.com.
Predict major metabolites: Determine the likely structures of compounds formed from this compound in vivo, which is vital for understanding its pharmacokinetics and potential drug-drug interactions nih.govmoldiscovery.com.
Guide structural modifications: Inform medicinal chemists on how to modify this compound's structure to improve its metabolic stability (e.g., by blocking metabolic hotspots) or to design prodrugs that are activated by specific metabolic transformations moldiscovery.com.
These computational predictions, while not replacing experimental validation, provide valuable insights early in the research process, allowing for more efficient and rational design of this compound derivatives with desired metabolic profiles nih.govnih.gov.
Advanced Analytical Research Techniques Applied to Antienite
Hyphenated Techniques for Comprehensive Antienite Analysis
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the separation, detection, and quantification of this compound, particularly at low concentrations in intricate sample matrices.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the detection and quantification of this compound. This method offers exceptional selectivity and sensitivity, making it ideal for analyzing trace levels of the compound in various samples. The application of Ultra-High-Performance Liquid Chromatography (UHPLC) in conjunction with MS/MS further enhances the speed and resolution of the analysis.
In a typical LC-MS/MS workflow for this compound, the sample undergoes an extraction process, often solid-phase extraction (SPE), to isolate the analyte from the matrix. The purified extract is then injected into the LC system. A C18 column is commonly employed for the chromatographic separation, using a mobile phase often consisting of a mixture of acetonitrile and water with additives like formic acid to improve ionization efficiency.
The separated this compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes interference from other compounds in the matrix. For related imidazothiazole compounds like levamisole, this technique has achieved limits of quantification (LOQ) as low as 0.005 µg/g in various animal tissues nih.gov.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Precursor → Product Ion) | *To be determined experimentally for this compound |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of this compound, particularly for its volatile derivatives. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be performed to increase its volatility and thermal stability.
The derivatization process would involve a chemical reaction to convert this compound into a less polar and more volatile compound. Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated derivatives then enter the mass spectrometer for detection and identification based on their unique mass spectra. This technique is widely used for the analysis of various organic compounds in complex mixtures.
Trace Analysis and High-Sensitivity Detection Methods for this compound
The detection of this compound at trace levels is often necessary, especially in environmental monitoring and residue analysis in food products. High-sensitivity detection methods are paramount for these applications. The use of advanced mass spectrometers with improved ion optics and detector technology allows for the detection of this compound at very low concentrations.
Techniques such as UHPLC-MS/MS are inherently suited for trace analysis due to their high sensitivity and selectivity. Optimization of sample preparation techniques, such as using larger sample volumes and efficient solid-phase extraction cartridges, can further enhance the detection limits. The development of multi-residue methods allows for the simultaneous analysis of this compound along with other veterinary drugs, providing a cost-effective and efficient approach for monitoring programs rsc.org.
Novel Approaches in this compound Analytical Chemistry
The field of analytical chemistry is continuously evolving, with novel approaches being developed to improve the speed, efficiency, and sensitivity of analyses. For a compound like this compound, these novel approaches could include:
High-Throughput Screening (HTS) Assays: For the rapid screening of a large number of samples, HTS methods are being developed. These may involve automated sample preparation and rapid analytical techniques. For anthelmintics, novel HTS assays based on the real-time monitoring of parasite motility have been explored, which could indirectly indicate the presence and efficacy of compounds like this compound plos.org.
Advanced Sample Preparation Techniques: Miniaturized and automated sample preparation techniques, such as solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can reduce solvent consumption and analysis time while improving extraction efficiency.
Electrochemical Sensing: The development of novel electrochemical sensors offers a promising avenue for the rapid and sensitive detection of structurally related compounds. For instance, boron-doped diamond electrodes have been used for the detection of thiabendazole, another anthelmintic, in various samples mdpi.comnih.gov. Such technology could potentially be adapted for the detection of this compound.
These innovative approaches have the potential to significantly advance the analytical capabilities for the detection and quantification of this compound in the future.
Molecular Interactions and Recognition Mechanisms Involving Antienite
Studies on Antienite-Biomolecule Interactions at the Molecular Level
Investigating the interactions of this compound with key biomolecules such as proteins, nucleic acids, and membranes provides fundamental insights into its potential mechanisms of action and broader biological impact. These studies typically employ a combination of biophysical techniques and computational modeling to characterize binding events, affinities, and structural changes.
Protein-Ligand Interaction Dynamics and Thermodynamics
For this compound, hypothetical studies might focus on its interaction with target proteins implicated in helminthic physiology, such as enzymes involved in metabolic pathways or ion channels critical for neuromuscular function. For instance, if this compound were to target a specific enzyme, researchers would investigate its binding site, the residues involved in the interaction, and the conformational changes induced upon binding.
Illustrative Research Findings: Hypothetical binding studies of this compound with a putative target protein, "Helminthic Kinase X," could reveal a strong binding affinity driven primarily by hydrophobic interactions and several key hydrogen bonds. Calorimetric studies might indicate an enthalpically driven binding process, suggesting favorable specific interactions.
Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to Helminthic Kinase X
| Parameter | Value (at 298 K) | Interpretation |
| Dissociation Constant (Kd) | 25 nM | High binding affinity |
| Gibbs Free Energy (ΔG) | -10.2 kcal/mol | Spontaneous binding |
| Enthalpy (ΔH) | -15.5 kcal/mol | Favorable enthalpic contributions (e.g., H-bonds) |
| Entropy (ΔS) | -17.8 cal/(mol·K) | Unfavorable entropic contributions (e.g., conformational ordering, desolvation) |
Table 2: Hypothetical Key Residues Involved in this compound-Helminthic Kinase X Interaction
| Interaction Type | Residue (Helminthic Kinase X) | This compound Moiety | Description |
| Hydrogen Bond (Donor) | Ser123 (backbone NH) | Thiazole (B1198619) Nitrogen | Nitrogen acts as H-bond acceptor |
| Hydrogen Bond (Acceptor) | Asp201 (side chain carboxylate) | Imidazo NH | Imidazo NH acts as H-bond donor |
| Hydrophobic Interaction | Leu87, Val150, Phe250 | Thienyl ring, Alkyl chain | Extensive hydrophobic contacts within binding pocket |
| π-Stacking | Tyr180 (aromatic ring) | Thienyl ring | Parallel-displaced π-stacking interaction |
Nucleic Acid Interaction Mechanisms
Small molecules can interact with nucleic acids (DNA and RNA) through various mechanisms, including intercalation between base pairs, minor or major groove binding, and electrostatic interactions with the phosphate (B84403) backbone. thermofisher.comatdbio.complos.orgnih.gov These interactions can influence nucleic acid structure, replication, transcription, and repair processes. plos.orgfortislife.com
For this compound, hypothetical investigations into nucleic acid interactions would explore whether it exhibits sequence specificity, preferred binding sites (e.g., AT-rich or GC-rich regions), and the nature of the forces driving these interactions. Techniques such as electrophoretic mobility shift assays (EMSA), fluorescence quenching, and spectroscopic methods (e.g., UV-Vis, circular dichroism) are commonly employed to characterize such binding. plos.orgfortislife.com
Illustrative Research Findings: Hypothetical studies might suggest that this compound binds to DNA primarily through minor groove interactions, showing a slight preference for AT-rich sequences. This interaction could be stabilized by hydrogen bonds between the imidazo-thiazole nitrogen atoms and the DNA backbone, alongside hydrophobic contacts with the thienyl ring.
Table 3: Hypothetical Binding Affinities of this compound to Different DNA Sequences
| DNA Sequence (Duplex) | Binding Constant (Ka) | Mode of Interaction (Hypothetical) |
| Poly(dA-dT) | 5.8 x 10^5 M^-1 | Minor Groove Binding |
| Poly(dG-dC) | 1.2 x 10^5 M^-1 | Minor Groove Binding (weaker) |
| Random Sequence | 3.1 x 10^5 M^-1 | Minor Groove Binding |
Membrane Interaction Studies
Membrane interactions are critical for compounds that need to cross cellular barriers to reach intracellular targets or exert their effects directly on membrane integrity. nih.gov Small molecules can interact with lipid bilayers in various ways, including partitioning into the hydrophobic core, associating with the polar head groups, or inducing membrane permeabilization. mdpi.comnih.govohio.gov These interactions are influenced by the compound's lipophilicity, charge, and structural features, as well as the lipid composition of the membrane.
For this compound, given its anthelmintic activity, understanding its membrane interactions could shed light on its uptake by parasitic cells or its ability to disrupt their cellular membranes. Hypothetical studies would involve liposome-based assays, fluorescence spectroscopy with membrane probes, and molecular dynamics simulations to assess partitioning, fluidity changes, and permeabilization effects.
Illustrative Research Findings: Hypothetical membrane interaction studies could indicate that this compound readily partitions into phospholipid bilayers, leading to a measurable increase in membrane fluidity at higher concentrations. This partitioning might be driven by the lipophilic thienyl and imidazo-thiazole rings.
Table 4: Hypothetical Membrane Partitioning Coefficient (Kp) of this compound in Different Lipid Compositions
| Lipid Composition (Model Membrane) | Partitioning Coefficient (Kp) | Effect on Membrane Fluidity (Hypothetical) |
| POPC (neutral) | 1500 | Slight increase at high concentrations |
| POPC:POPG (anionic) | 2100 | More pronounced increase, possible permeabilization |
| Cholesterol-rich | 900 | Reduced partitioning, less fluidity change |
Mechanistic Insights into Molecular Recognition Processes of this compound
The mechanistic insights into this compound's molecular recognition processes would integrate findings from protein, nucleic acid, and membrane interaction studies to propose a comprehensive model of its biological activity. For instance, if this compound's anthelmintic action involves inhibiting a specific parasitic enzyme, the molecular recognition mechanism would detail how this compound achieves selective binding to this enzyme over host counterparts. This selectivity could arise from subtle differences in binding site architecture, amino acid residues, or conformational dynamics.
Furthermore, the role of water molecules, ion channels, and allosteric sites in modulating this compound's binding and activity would be explored. The concept of induced fit, where both the ligand and the binding partner undergo conformational changes upon interaction, is a key aspect of molecular recognition. cambridgemedchemconsulting.com Understanding these dynamic processes is crucial for rationalizing its biological effects and for future design of more potent or selective analogs.
Computational Approaches to Elucidate Molecular Interaction Modes
Computational methodologies play a pivotal role in complementing experimental studies by providing atomic-level insights into molecular interactions and predicting binding modes and affinities. nih.govmit.edufrontiersin.orgmdpi.com These approaches can significantly accelerate the understanding of a compound's behavior and guide further experimental design.
For this compound, computational studies would include:
Molecular Docking: Predicting the preferred binding orientation and conformation of this compound within the active sites of target proteins or grooves of nucleic acids. This involves algorithms that search for optimal fits based on scoring functions that estimate binding affinity. frontiersin.org
Molecular Dynamics (MD) Simulations: Simulating the time-dependent behavior of this compound in complex with biomolecules (e.g., protein-Antienite complex, this compound in a lipid bilayer). MD simulations provide insights into the stability of the complex, conformational changes, and the dynamics of water molecules and ions at the interface. frontiersin.org
Quantum Mechanics (QM) Calculations: Providing highly accurate descriptions of electronic properties, bond energies, and reaction mechanisms, particularly for critical interactions like hydrogen bonding or charge transfer. mdpi.com
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): Estimating the binding affinity of this compound to its targets more accurately than docking scores, by considering solvation effects and entropic contributions. frontiersin.org
Illustrative Research Findings: Hypothetical computational studies on this compound's interaction with Helminthic Kinase X could reveal a stable binding pose characterized by specific hydrogen bonds and extensive hydrophobic contacts, consistent with experimental observations. Molecular dynamics simulations might show that this compound induces a subtle but significant conformational adjustment in the active site loop of the kinase, optimizing the interaction.
Table 5: Hypothetical Computational Predictions for this compound Binding to Helminthic Kinase X
| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Insights (Hypothetical) |
| Molecular Docking | -9.5 | Optimal binding pose within active site, specific H-bonds |
| MD Simulations (500 ns) | Stable complex, induced fit in active site loop | Conformational dynamics, solvent interactions |
| MM/PBSA | -10.8 | Good correlation with experimental ΔG, favorable van der Waals contributions |
These computational approaches would provide a detailed, atomic-level understanding of how this compound recognizes and interacts with its biological targets, informing future efforts in rational drug design or the investigation of its broader biological roles.
Theoretical Applications and Future Research Trajectories for Antienite
Theoretical Frameworks for Advanced Material Applications of Antienite-like Structures
The inherent structural features of this compound, including its conjugated heterocyclic rings and the presence of sulfur and nitrogen, lend themselves to theoretical frameworks for the design of advanced materials. These features can contribute to unique electronic, optical, and catalytic properties.
The design of novel functional materials incorporating this compound could leverage its heterocyclic core as a fundamental building block. Key design principles might include:
π-Conjugated Systems: The fused ring system of this compound offers extended π-conjugation, which is crucial for organic electronic materials. Theoretical designs could involve polymerizing this compound units or incorporating them as monomers into conjugated polymers. Such polymers could exhibit semiconducting or conductive properties, making them candidates for organic photovoltaics, organic light-emitting diodes (OLEDs), or field-effect transistors. The presence of sulfur and nitrogen atoms can modify the electronic band gap and charge transport characteristics.
Metal Coordination: The nitrogen and sulfur atoms in the imidazole (B134444), thiazole (B1198619), and thiophene (B33073) rings provide multiple potential coordination sites for metal ions. This opens avenues for designing metal-organic frameworks (MOFs) or coordination polymers where this compound acts as a ligand. These materials could possess tunable porosity, catalytic activity, or gas adsorption capabilities. Theoretical models would predict the optimal coordination geometries and the resulting material properties.
Supramolecular Assembly: The planar or near-planar nature of the heterocyclic core, combined with potential for hydrogen bonding (if suitable functional groups are introduced) or π-π stacking interactions, suggests its use in supramolecular assemblies. These non-covalent interactions could lead to ordered structures with specific functionalities, such as molecular recognition or self-healing materials.
Redox Activity: The presence of heteroatoms allows for potential redox activity, which could be exploited in energy storage devices or electrochemical sensors. Theoretical studies would focus on predicting reversible redox potentials and stability under various conditions.
Computational material science plays a pivotal role in accelerating the discovery and optimization of this compound-derived systems.
Density Functional Theory (DFT): DFT calculations can accurately predict electronic structure, optical properties (e.g., absorption and emission spectra), and vibrational modes of this compound and its derivatives. This can guide the synthesis of materials with desired electronic band gaps for optoelectronic applications or specific vibrational signatures for sensing.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules in various environments, including their self-assembly, interactions with other molecules, or diffusion within a matrix. This is crucial for understanding the stability and processing of this compound-based polymers or composites.
High-Throughput Screening and Machine Learning: Large databases of hypothetical this compound derivatives can be generated and screened computationally for desired properties (e.g., electron mobility, binding affinity for specific targets, catalytic efficiency). Machine learning algorithms can be trained on these datasets to predict properties and identify promising candidates for experimental synthesis, significantly reducing development time.
Quantum Chemical Calculations: Beyond basic DFT, more advanced quantum chemical methods can be employed to investigate reaction mechanisms for this compound's synthesis or its transformations into new compounds, as well as to understand its interaction with surfaces in heterogeneous catalysis.
Emerging Research Directions and Unexplored Areas in this compound Chemistry
Beyond its known biological activity, this compound’s chemical structure offers several unexplored avenues for fundamental and applied research.
Synthetic Methodologies: While some synthetic routes exist lookchem.com, developing more efficient, sustainable, and scalable synthetic methodologies for this compound and its diverse derivatives is a critical research direction. This could involve exploring green chemistry approaches, flow chemistry, or catalytic reactions to access complex this compound scaffolds.
Functionalization and Derivatization: Systematic functionalization of the this compound core at various positions (e.g., on the thiophene, imidazole, or thiazole rings) could yield libraries of compounds with tailored properties. This includes introducing electron-donating or withdrawing groups, polymerizable functionalities, or solubilizing moieties to overcome its limited water solubility ncats.io.
Catalysis: The presence of sulfur and nitrogen heteroatoms suggests potential for this compound to act as an organocatalyst or as a ligand in metal-catalyzed reactions. Research could focus on its ability to activate small molecules, facilitate bond formations, or participate in asymmetric catalysis.
Sensors and Probes: The heterocyclic nature and potential for electronic transitions make this compound and its derivatives candidates for chemical sensors or fluorescent probes. Research could explore its selective binding to specific analytes or its response to environmental changes (e.g., pH, metal ions).
Bio-conjugation and Targeted Delivery: Despite its anthelmintic past, theoretical exploration could involve conjugating this compound or its derivatives to biomolecules for targeted delivery applications, potentially in areas beyond its original therapeutic scope, or for use as imaging agents.
Integration of Multi-Disciplinary Approaches in Future this compound Research
Advancing this compound research necessitates a highly integrated, multi-disciplinary approach, combining expertise from various scientific fields.
Synthetic Chemistry and Materials Science: Collaboration between synthetic chemists, who can design and synthesize novel this compound derivatives, and materials scientists, who can characterize and test their bulk properties, is essential for developing new functional materials.
Computational Chemistry and Experimental Validation: Computational chemists can guide experimental efforts by predicting properties and reaction pathways, while experimentalists provide feedback and validation, creating a synergistic loop for discovery.
Chemical Biology and Pharmacology: While avoiding dosage and safety, theoretical chemical biology research could explore the interaction of this compound and its derivatives with various biological targets at a molecular level, using techniques like structural biology and bioinformatics to understand potential mechanisms of action beyond its anthelmintic activity. This could reveal unforeseen biological applications.
Nanotechnology and Surface Science: Integrating this compound into nanoscale architectures or surface coatings could lead to novel functionalities. Nanotechnology can provide platforms for enhanced material properties or targeted delivery systems.
Engineering and Process Development: For any theoretical application to become practical, chemical engineers are crucial for scaling up synthesis, optimizing reaction conditions, and designing efficient manufacturing processes for this compound-based materials.
Challenges and Opportunities in this compound-Related Chemical Biology and Synthetic Research
Research into this compound presents both challenges and significant opportunities for innovation.
Challenges:
Solubility and Bioavailability: The limited solubility of this compound in water, as noted in previous research ncats.io, poses a significant challenge for both solution-phase chemical reactions and potential biological applications. Overcoming this may require extensive derivatization or formulation strategies.
Synthetic Complexity: The multi-heterocyclic structure of this compound can lead to synthetic challenges, including regioselectivity and stereoselectivity issues, particularly when introducing new functional groups.
Scalability: Developing cost-effective and environmentally friendly methods for large-scale synthesis of this compound and its derivatives is crucial for industrial applications.
Structure-Property Relationships: Fully elucidating the complex structure-property relationships in this compound and its derivatives requires extensive experimental and computational work.
Opportunities:
Novel Chemical Space: The unique heterocyclic scaffold of this compound provides access to a novel chemical space, offering the potential to discover compounds with unprecedented properties and functionalities.
Platform for Diversification: The core structure can serve as a versatile platform for diversification, allowing for the rapid generation of compound libraries with varied electronic, steric, and lipophilic properties.
Computational Design: The increasing power of computational tools offers an opportunity to rationally design and predict properties of this compound derivatives, accelerating the discovery process and reducing the need for extensive empirical screening.
Sustainable Synthesis: Opportunities exist to develop greener synthetic routes, reducing waste and energy consumption in the production of this compound and its analogs.
Development of Innovative Methodologies for Future this compound Studies
Future studies on this compound will benefit immensely from the adoption of innovative methodologies.
Automated Synthesis and High-Throughput Experimentation: Robotics and automation can enable the rapid synthesis and screening of large libraries of this compound derivatives, accelerating the discovery of new materials and biologically active compounds.
Advanced Spectroscopic Techniques: Techniques like solid-state NMR, advanced mass spectrometry, and high-resolution imaging (e.g., cryo-EM for biological complexes) will be vital for detailed structural characterization of this compound-based materials and their interactions.
Artificial Intelligence and Machine Learning in Drug and Material Discovery: AI and ML algorithms can analyze vast datasets of chemical structures and properties, predict new this compound derivatives with desired characteristics, and optimize synthetic routes. This includes predictive modeling for properties like solubility, electronic behavior, and reactivity.
Flow Chemistry: Utilizing flow reactors can improve reaction control, safety, and scalability for the synthesis of this compound and its intermediates, potentially leading to higher yields and purities.
Single-Molecule Characterization: For advanced material applications, understanding the behavior of individual this compound molecules or small aggregates using single-molecule spectroscopy or microscopy can provide unprecedented insights into their fundamental properties.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Antienite in a laboratory setting?
Q. How can researchers design a robust protocol to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy. Expose this compound to stressors (light, humidity, heat) per ICH Q1A guidelines. Analyze degradation products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Normalize data against control samples to isolate environmental effects .
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacological activity be reconciled across studies?
- Methodological Answer : Contradictions often arise from methodological disparities (e.g., cell lines, dosage regimes). Perform a meta-analysis using tools like Web of Science’s "Cited Reference Search" to identify confounding variables. Apply statistical models (ANOVA, multivariate regression) to isolate factors like solvent choice or assay sensitivity. Cross-validate findings with in vivo/in vitro correlation (IVIVC) studies . Example Workflow :
Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional assays yield inconclusive results?
- Methodological Answer : Deploy multi-omics approaches (proteomics, metabolomics) to identify pathway perturbations. Use CRISPR-Cas9 gene editing to knockout suspected targets and observe phenotypic changes. For non-specific interactions, employ surface plasmon resonance (SPR) to quantify binding kinetics. Validate hypotheses with isothermal titration calorimetry (ITC) for thermodynamic profiling . Example Experimental Design :
| Assay Type | Objective | Tools | Outcome Metric |
|---|---|---|---|
| Proteomic Profiling | Target Identification | LC-MS/MS, STRING Database | Pathway Enrichment |
| Kinetic Analysis | Binding Affinity | SPR, ITC | KD, ΔH, ΔS |
Q. How can researchers ensure ethical and reproducible data collection in collaborative this compound studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pre-register protocols on platforms like Open Science Framework. Use blockchain-enabled lab notebooks for tamper-proof record-keeping. For cross-institutional projects, establish a central data repository with access controls and versioning .
Data Contradiction Analysis Framework
Table 1 : Common Sources of Discrepancies in this compound Research
| Source of Variation | Impact on Data | Mitigation Strategy |
|---|---|---|
| Solvent Polarity | Alters solubility and activity | Standardize solvent systems (e.g., DMSO concentration ≤0.1%) |
| Cell Line Senescence | Reduces assay sensitivity | Use low-passage cells with mycoplasma testing |
| Instrument Calibration | Introduces measurement drift | Adopt NIST-traceable standards |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
